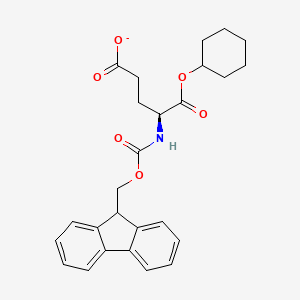
Fmoc-L-Glu(OcHx)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Glu(OcHx)-OH, also known as N-α-Fmoc-L-glutamic acid α-cyclohexyl ester, is a selectively protected building block used in peptide synthesis. This compound is particularly valuable in the synthesis of γ-glutamyl peptides and other complex molecules due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(OcHx)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the α-amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. The side-chain carboxyl group is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions often involve the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Fmoc-L-Glu(OcHx)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in DMF (dimethylformamide), while the cyclohexyl ester can be cleaved using 50% TFA (trifluoroacetic acid) in DCM (dichloromethane).
Coupling Reactions: The compound can be coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for ester cleavage.
Coupling: DCC or EDC as coupling reagents, often in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
科学研究应用
Fmoc-L-Glu(OcHx)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.
Biology: Employed in the synthesis of peptide-based probes and ligands for studying biological processes.
Medicine: Utilized in the development of peptide-based therapeutics, including dual agonists for metabolic disorders.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications.
作用机制
The mechanism of action of Fmoc-L-Glu(OcHx)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the α-amino group during coupling reactions, preventing unwanted side reactions. The cyclohexyl ester protects the side-chain carboxyl group, allowing selective deprotection and functionalization at specific stages of the synthesis.
相似化合物的比较
Similar Compounds
Fmoc-L-Glu(OtBu)-OH: N-α-Fmoc-L-glutamic acid α-tert-butyl ester, used similarly in peptide synthesis but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-L-Glu(OAll)-OH: N-α-Fmoc-L-glutamic acid α-allyl ester, another variant with an allyl ester group.
Uniqueness
Fmoc-L-Glu(OcHx)-OH is unique due to its cyclohexyl ester, which provides distinct steric and electronic properties compared to other esters. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for synthesizing specific peptide structures.
属性
分子式 |
C26H28NO6- |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1 |
InChI 键 |
FENYYOYPOGIQSG-QHCPKHFHSA-M |
手性 SMILES |
C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


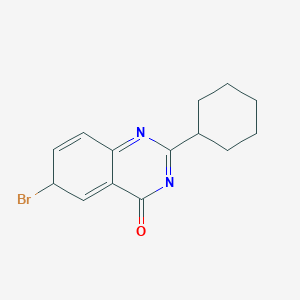
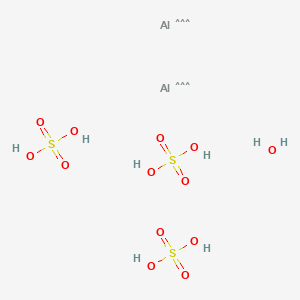
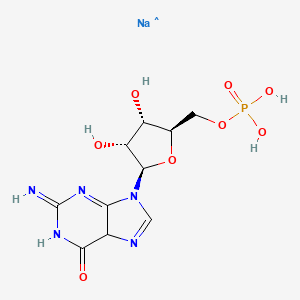
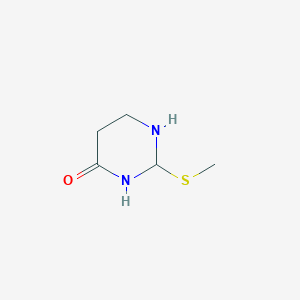
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
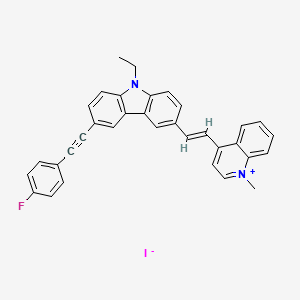

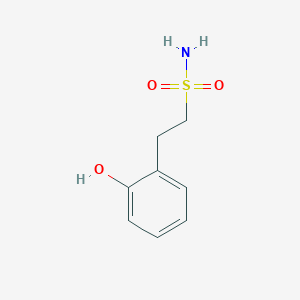
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
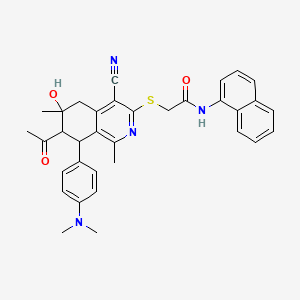
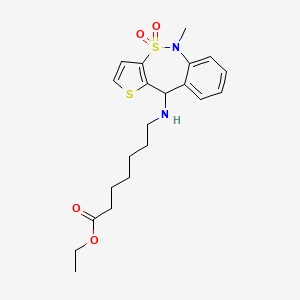
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

